molecular formula C9H18N2O3 B3210179 Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 106244-76-2

Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3210179
CAS No.: 106244-76-2
M. Wt: 202.25 g/mol
InChI Key: MEHDPHFVOFBZMT-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Aminomethylation: The aminomethyl group can be added through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. The compound may modulate enzymatic activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

    4-(Aminomethyl)-4-hydroxypiperidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Properties

IUPAC Name

ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-2-14-8(12)11-5-3-9(13,7-10)4-6-11/h13H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHDPHFVOFBZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205592
Record name Ethyl 4-(aminomethyl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106244-76-2
Record name Ethyl 4-(aminomethyl)-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106244-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(aminomethyl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (5.2 g, 22.4 mmol) and 20% palladium hydroxide on carbon (0.50 g) in ethanol (190 mL) was hydrogenated at 35 psi (2.4×105 Pa) on a Parr apparatus for 5 h. The mixture was filtered through CELITE filter agent and the filtrate was concentrated. By 1H NMR analysis, the reaction was incomplete and the crude material was subjected to the reaction conditions again with fresh 20% palladium hydroxide on carbon (0.50 g) for another 24 h. The mixture was filtered through CELITE filter agent and the filtrate was concentrated to provide ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate, which was concentrated from chloroform to remove residual ethanol before using in the next reaction.
Name
ethyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 73 parts of ethyl 4-hydroxy-4-(nitromethyl)-1-piperidinecarboxylate, 400 parts of methanol and 150 parts of acetic acid was hydrogenated in the Parr-apparatus with 5 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. To the residue was added crushed ice and the whole was alkalized with potassium hydroxide. The aqueous phase was salted out with potassium carbonate and the product was extracted with benzene. The extract was dried, filtered and evaporated, yielding 63.5 parts of ethyl 4-(aminomethyl)-4-hydroxy-1-piperidinecarboxylate; mp. ±82° C. (intermediate 6).
[Compound]
Name
73
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-hydroxy-4-(nitromethyl)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

13.4 g (72.3 mmol) of ethyl 6-aza-1-oxaspiro[2,5]octane-6-carboxylate (European Patent Application 189,370) are added dropwise to 60 ml of ammonia solution (25%) and the mixture is stirred overnight at room temperature. It is then concentrated and distilled.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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